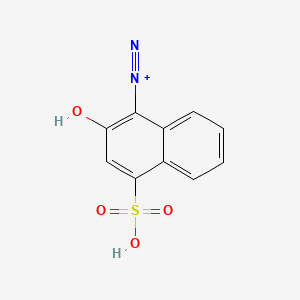

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-

Description

Overview of Aryl Diazonium Salts in Advanced Organic Synthesis

Aryl diazonium salts are a class of organic compounds with the general formula Ar-N₂⁺X⁻, where 'Ar' represents an aryl group and 'X' is an anion. ijcrt.org For over 150 years, they have been recognized as exceptionally versatile and pivotal reagents in the field of organic synthesis. ijprajournal.com Their significance stems from the excellent leaving group ability of the dinitrogen (N₂) moiety, which facilitates a wide array of chemical transformations. ijcrt.orgijprajournal.com

The reactivity of aryl diazonium salts allows for the introduction of a diverse range of functional groups onto an aromatic ring, a process that is often challenging to achieve through other synthetic routes. researchgate.net Classic examples of their application include the Sandmeyer reaction for synthesizing aryl halides and cyanides, and the Balz-Schiemann reaction for preparing fluorobenzenes. researchgate.net Modern synthetic chemistry has expanded their utility to include the introduction of various other nucleophiles. researchgate.net

Furthermore, aryl diazonium salts are key components in azo-coupling reactions, where they react with electron-rich aromatic compounds like phenols and anilines to form azo compounds (Ar-N=N-Ar'). ijprajournal.com This reaction is the foundation of the synthetic dye and pigment industries, responsible for producing a vast spectrum of colors. ijcrt.orgijprajournal.com The stability of aryl diazonium ions is notably greater than their alkyl counterparts due to the resonance stabilization provided by the aromatic ring. ijcrt.orgijprajournal.com

| Synthetic Application | Description |

| Sandmeyer Reaction | Conversion of the diazonium group to -Cl, -Br, or -CN using copper(I) salts. researchgate.net |

| Balz-Schiemann Reaction | Thermal decomposition of aryl diazonium tetrafluoroborates to yield aryl fluorides. researchgate.net |

| Gomberg-Bachmann Reaction | Arylation of another aromatic ring using the diazonium salt. |

| Azo Coupling | Reaction with activated aromatic rings to form azo dyes. ijprajournal.com |

| Dediazoniation | Replacement of the diazonium group with a hydrogen atom. researchgate.net |

Structural Characteristics of Naphthalene (B1677914) Derivatives with Sulfonic Acid and Hydroxyl Functionalities

Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. wikipedia.org Its derivatives, particularly those containing sulfonic acid (-SO₃H) and hydroxyl (-OH) groups, are of significant industrial importance, especially in dye chemistry. wikipedia.org

The presence and position of these functional groups profoundly influence the chemical and physical properties of the naphthalene molecule.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution. It is a strong electron-donating group due to resonance, which increases the electron density of the naphthalene ring system. Naphthalene derivatives with a hydroxyl group are known as naphthols. rasayanjournal.co.in

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a deactivating, meta-directing group. It is strongly electron-withdrawing and significantly increases the water solubility of the naphthalene derivative. wikipedia.org

When both a hydroxyl and a sulfonic acid group are present on the naphthalene ring, their opposing electronic effects create a complex interplay that governs the molecule's reactivity. For instance, in electrophilic substitution reactions, the powerful activating effect of the hydroxyl group typically dominates, directing incoming electrophiles to specific positions. researchgate.net The sulfonic acid group's primary role often becomes enhancing solubility and modulating the final properties of derivatives, such as dyes. researchgate.net The specific positioning of these groups on the naphthalene core is critical in determining the characteristics of the resulting compound.

Historical Context of Naphthalene-Diazonium Compounds in Chemical Research

The history of diazonium chemistry began in 1858 when Peter Griess discovered the reaction of aryl diazonium salts. ijcrt.orgijprajournal.com This discovery laid the groundwork for the synthesis of a vast number of new organic compounds. ijcrt.org The development of naphthalene-diazonium compounds followed as an extension of this work, driven by the burgeoning synthetic dye industry in the late 19th century. guidechem.com

Chemists quickly recognized that naphthalene-based amines could be diazotized and used in coupling reactions to produce dyes with different shades and improved properties compared to their simpler benzene-based counterparts. ijprajournal.com The compound 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- was first synthesized during this era of intense research into aromatic diazonium salts and their applications in dye manufacturing. guidechem.com The inclusion of the sulfonic acid group was a key innovation, imparting water solubility to the dyes, which was crucial for textile dyeing processes. wikipedia.org The study of the decomposition rates and reaction kinetics of diazo-compounds of the naphthalene series became an area of academic interest in the early 20th century, furthering the fundamental understanding of these reactive intermediates. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-sulfonaphthalene-1-diazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIBNGIZPPHJAT-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N2O4S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862458 | |

| Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20541-54-2 | |

| Record name | 1-Diazo-2-naphthol-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20541-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020541542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Naphthalenediazonium, 2 Hydroxy 4 Sulfo

Classical Diazotization Protocols for Substituted Naphthylamines

The cornerstone of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- synthesis lies in the diazotization of the corresponding substituted naphthylamine. This reaction involves the treatment of the primary aromatic amine with a source of nitrous acid to form the diazonium salt.

Synthesis from 1-Amino-2-naphthol-4-sulfonic Acid Precursors

The direct precursor for the synthesis of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- is 1-Amino-2-naphthol-4-sulfonic acid. The classical procedure involves dissolving this precursor in an alkaline medium, such as a sodium hydroxide (B78521) solution, and then acidifying it to create a suspension. guidechem.com The diazotization is then carried out by the addition of sodium nitrite (B80452). guidechem.com

A critical challenge in this synthesis is the competing oxidation of the precursor to 1,2-naphthoquinone-4-sulfonic acid. google.com To suppress this side reaction and favor the desired diazotization, the reaction is often conducted in the presence of metal salts, such as copper or iron salts. google.com It is believed that these metal ions coordinate with the hydroxyl and amino groups of the 1-Amino-2-naphthol-4-sulfonic acid, thereby protecting the hydroxyl group from oxidative attack by nitrous acid.

The general reaction scheme is as follows:

Dissolution of 1-Amino-2-naphthol-4-sulfonic acid in an aqueous alkaline solution.

Acidification to form a fine suspension of the precursor.

Addition of a diazotizing agent, typically sodium nitrite, at low temperatures (0-5 °C) in the presence of a mineral acid (e.g., hydrochloric acid). conscientiabeam.comorientjchem.org

Introduction of a catalyst, such as an iron(II) salt, to inhibit oxidation. google.com

The resulting 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- can then be precipitated and isolated.

Optimization of Reaction Conditions for Diazonium Salt Formation

Significant research has been directed towards optimizing the reaction conditions to maximize the yield and purity of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-. Key parameters that have been investigated include the concentration of the catalyst, pH, and temperature.

Catalyst Concentration: The use of iron salts as catalysts has been shown to be highly effective in preventing the oxidation of the precursor. A patented process highlights the use of 1 to 30 millimoles of an iron compound per mole of 1-Amino-2-naphthol-4-sulfonic acid. google.com This catalytic amount is sufficient to protect the precursor and achieve a high yield of the desired diazonium salt. google.com Optimal yields of 95% to nearly 100% have been reported when using 6 to 25 millimoles of an iron compound per mole of the precursor. google.com Iron(II) sulfate (B86663) is a commonly used and effective catalyst. google.com

pH Control: The diazotization is typically carried out in a weakly acidic medium, with a pH range of 3.5 to 6 being preferable. google.com To maintain a constant pH, a buffer, such as an alkali metal salt of a weak organic acid (e.g., acetate), can be added to the reaction mixture. google.com

Temperature: As with most diazotization reactions, temperature control is crucial for the stability of the resulting diazonium salt. The reaction is generally conducted at low temperatures, typically between 0 °C and 5 °C, to prevent decomposition of the product. conscientiabeam.comorientjchem.org

Interactive Data Table: Optimization of Iron Catalyst Concentration

| Moles of Iron Compound per Mole of Precursor | Reported Yield of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- |

| 1 - 30 millimoles | Good |

| 6 - 25 millimoles | 95% to almost 100% |

Novel Synthetic Routes for Enhanced Yield and Selectivity

While the classical batch process for diazotization is well-established, modern synthetic chemistry has explored novel approaches to enhance safety, yield, and selectivity. One of the most promising developments is the application of flow chemistry and microreactors for the synthesis of diazonium salts.

Flow chemistry offers significant advantages for handling potentially unstable intermediates like diazonium salts. nih.govpharmablock.com By conducting the reaction in a continuous flow system, the volume of the reaction mixture at any given time is small, which significantly improves heat transfer and reduces the risks associated with the accumulation of hazardous materials. pharmablock.com This precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivity. africacommons.netrsc.org

Microreactors, with their high surface-area-to-volume ratio, further enhance heat and mass transfer, allowing for rapid and efficient mixing of reactants. beilstein-journals.org This can lead to faster reaction times and a cleaner product profile. The in-situ generation and immediate consumption of the diazonium salt in a subsequent reaction step within a continuous flow setup is a key safety feature of this technology. nih.gov While specific studies on the flow synthesis of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- are not extensively detailed in the provided search results, the general principles of flow diazotization are directly applicable and represent a significant advancement over traditional batch methods.

Another approach to improve the diazotization process involves the use of additives. A patented process describes the use of nonionic surface-active agents of the polyoxyethylene fatty acid ester class during the diazotization of 1-Amino-2-naphthol-4-sulfonic acid. This method allows for the direct use of the resulting diazonium compound in subsequent coupling reactions without isolation.

Preparation of Functionalized Derivatives of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-

1-Naphthalenediazonium, 2-hydroxy-4-sulfo- is a versatile intermediate primarily used in the synthesis of azo dyes. The diazonium group is a good leaving group and can be readily replaced by a variety of substituents, but its most common application is in azo coupling reactions.

In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form an azo compound. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as a chromophore, imparting color to the molecule.

For example, 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- can be coupled with various naphthol derivatives to produce a range of dyes. The position of the coupling on the aromatic ring of the coupling component is directed by the substituents already present on the ring. The resulting functionalized derivatives have applications as acid dyes and mordant dyes for textiles and other materials.

Reaction Mechanisms and Chemical Reactivity of 1 Naphthalenediazonium, 2 Hydroxy 4 Sulfo

Electrophilic Aromatic Substitution Reactions

The most significant reaction of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- is its role as an electrophile in electrophilic aromatic substitution, specifically in azo coupling reactions. In these reactions, the diazonium ion attacks an electron-rich aromatic nucleophile, known as the coupling component, to form an azo compound (Ar-N=N-Ar'). wikipedia.org These products are often intensely colored due to their extended conjugated systems. wikipedia.org

Coupling with Phenols: The reaction with phenols and naphthols proceeds readily under mild alkaline conditions (typically pH > 7). The basic medium is crucial as it deprotonates the phenolic hydroxyl group to form the much more strongly nucleophilic phenoxide ion. The diazonium ion, a relatively weak electrophile, then attacks the electron-rich aromatic ring of the phenoxide. The mechanism involves the formation of a sigma complex (also known as a Wheland intermediate), followed by the restoration of aromaticity through the loss of a proton. wikipedia.orgquora.com

Coupling with Aromatic Amines: Aromatic amines are also effective coupling components. The reaction is typically carried out in weakly acidic to neutral conditions (pH 4-7). Under these conditions, a sufficient concentration of the free amine (which is the active nucleophile) is present. The reaction mechanism is analogous to that with phenols, involving an electrophilic attack on the activated aromatic ring of the amine. quora.com

A competing reaction with primary and secondary amines is N-coupling, where the diazonium ion attacks the nitrogen atom of the amine to form a triazene (B1217601). wikipedia.orgnih.gov This reaction is favored in neutral or slightly alkaline conditions where the amine is a free base. wikipedia.org The stability of the resulting triazene and the reaction conditions determine whether C-coupling or N-coupling predominates.

| Nucleophile | Optimal pH | Activating Group | Mechanism Steps |

| Phenols/Naphthols | Alkaline (pH > 7) | -O⁻ (phenoxide) | 1. Deprotonation of phenol (B47542) to phenoxide. 2. Electrophilic attack by Ar-N₂⁺ on the phenoxide ring. 3. Formation of a sigma complex intermediate. 4. Deprotonation to restore aromaticity and form the azo dye. |

| Aromatic Amines | Weakly Acidic (pH 4-7) | -NH₂, -NHR, -NR₂ | 1. Electrophilic attack by Ar-N₂⁺ on the activated amine ring (C-Coupling). 2. Formation of a sigma complex. 3. Deprotonation to form the azo dye. Alternative: Attack on the nitrogen atom to form a triazene (N-Coupling). |

The position of the azo coupling on the nucleophile's aromatic ring is governed by both steric and electronic factors. The incoming electrophile (1-Naphthalenediazonium, 2-hydroxy-4-sulfo-) is directed by the activating groups (-OH, -NH₂) on the coupling component.

Phenols and Anilines: Coupling almost exclusively occurs at the para-position relative to the activating hydroxyl or amino group. If the para-position is blocked, coupling may occur at an available ortho-position, though this is generally slower. wikipedia.org

Naphthols: The regioselectivity with naphthols is highly specific. With 2-naphthol (B1666908) (β-naphthol), the coupling occurs at the C1 position (alpha-position). With 1-naphthol (B170400) (α-naphthol), the reaction takes place at the C4 position (para-position). journalijar.com This selectivity is driven by the formation of the most stable intermediate. Coupling at the 4-position of 1-naphthol allows for the formation of a stable quinoid-like resonance structure in the intermediate. echemi.com

Naphthylamines: The regioselectivity with naphthylamines follows similar principles. For example, coupling with 1-naphthylamine (B1663977) typically occurs at the 4-position. rsc.org

Due to the planar nature of the aromatic rings and the free rotation around the C-N bonds, stereoselectivity is not a primary consideration in these azo coupling reactions. The final azo products are generally planar molecules.

Decomposition Pathways of the Diazonium Group

Aryldiazonium salts are known for their thermal instability. whiterose.ac.uk The decomposition of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- involves the irreversible loss of the diazonium group as dinitrogen gas (N₂), a thermodynamically very stable molecule. This process, known as dediazoniation, can be initiated thermally or photochemically.

Thermal Decomposition: The thermal decomposition of aryldiazonium salts in solution often follows a heterolytic pathway, particularly in polar solvents. This mechanism is analogous to an Sɴ1 reaction, where the rate-limiting step is the unimolecular cleavage of the C-N bond to form a highly reactive aryl cation and a molecule of nitrogen. nih.gov This aryl cation then rapidly reacts with any available nucleophile in the solvent system (e.g., H₂O, Cl⁻) to form the final product. researchgate.net

Mechanism (Heterolytic): Ar-N₂⁺ → Ar⁺ + N₂

In non-polar solvents or in the presence of electron-donating species, a homolytic pathway can compete or dominate. This involves a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and N₂.

Mechanism (Homolytic): Ar-N₂⁺ + e⁻ → [Ar-N₂•] → Ar• + N₂

Photochemical Decomposition: Irradiation with light, particularly UV light, can also induce the decomposition of diazonium salts. The mechanism of photodediazoniation is generally believed to be heterolytic, proceeding through the formation of an excited triplet state aryl cation. core.ac.uk Like the thermally generated cation, this species is highly reactive and will be quenched by surrounding solvent molecules or nucleophiles. mdpi.com The specific products depend heavily on the solvent used. core.ac.uk

The stability of the 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- salt and its decomposition pathway are highly dependent on environmental conditions.

Solvent: The nucleophilicity and polarity of the solvent are critical. In aqueous solutions, the aryl cation formed during heterolytic decomposition will react with water to form a phenol. The use of different solvents can promote or suppress certain decomposition pathways and influence product distribution. nih.gov

pH: Diazonium salts are most stable in acidic solutions. In neutral or alkaline solutions, they can be converted to diazohydroxides (Ar-N=N-OH) and then to diazotate anions (Ar-N=N-O⁻), which are generally less stable and can participate in different reaction pathways.

Temperature: Increased temperature significantly accelerates the rate of thermal decomposition. Even stable diazonium salts can decompose, sometimes explosively, upon heating in a dry state. whiterose.ac.uk Many aryldiazonium salts show initial decomposition at relatively low temperatures. researchgate.net

| Factor | Influence on Decomposition |

| Temperature | Higher temperature increases the rate of thermal decomposition. |

| Light (UV/Visible) | Promotes photochemical decomposition, often via a heterolytic pathway. core.ac.ukresearchgate.net |

| Solvent | Polar, nucleophilic solvents (e.g., water) favor heterolytic Sɴ1-type decomposition to form cations that are trapped by the solvent. nih.gov |

| pH | Most stable in acidic conditions; instability increases at neutral or alkaline pH due to formation of diazotates. |

Reduction Reactions of the Diazonium Moiety

The diazonium group is susceptible to reduction by various reagents, leading to different products depending on the strength of the reducing agent and the reaction conditions.

Two primary reduction pathways are significant for aryldiazonium salts:

Reduction to Arylhydrazines: Mild reducing agents can reduce the diazonium group without cleaving the N-N bond, yielding arylhydrazines. Common reagents for this transformation include sodium bisulfite (NaHSO₃), stannous chloride (SnCl₂), or zinc dust. libretexts.org The reaction with bisulfite may proceed through an initial nucleophilic attack of the bisulfite ion on the terminal nitrogen, followed by further reduction. libretexts.org

Reaction: Ar-N₂⁺ + 2e⁻ + H⁺ → Ar-NH-NH₂

Reductive Replacement by Hydrogen (Hydrodediazoniation): The entire diazonium group can be removed and replaced with a hydrogen atom using stronger reducing agents. Hypophosphorous acid (H₃PO₂) is a classic reagent for this purpose. libretexts.orglibretexts.org This reaction is particularly useful in synthesis for removing an amino group that was initially introduced to direct the substitution pattern on an aromatic ring. The mechanism of this reduction is believed to proceed via a radical pathway rather than a nucleophilic one. libretexts.orglibretexts.org

Reaction: Ar-N₂⁺ + H₃PO₂ + H₂O → Ar-H + N₂ + H₃PO₃ + H⁺

Electrochemical methods can also be used to reduce aryldiazonium salts. This process typically involves two successive single-electron transfer steps, first forming an aryl radical and subsequently an aryl anion. rsc.org

General Mechanisms of Azo Bond Cleavage

The cleavage of the azo bond is a critical reaction, often leading to the decolorization of the dye. This process can proceed through several mechanisms, primarily oxidative or reductive, with the latter being more extensively studied, especially in environmental and biological contexts.

Reductive cleavage of the azo bond is a key degradation pathway. nih.gov This process involves the transfer of reducing equivalents to the azo linkage, resulting in its scission to form two aromatic amines. nih.govjchemrev.com This transformation is responsible for the decolorization of azo dyes as it breaks the extensive conjugated system of the chromophore. nih.gov The reaction can be facilitated by various means:

Chemical Reduction: Strong reducing agents like sodium dithionite (B78146) or sodium borohydride (B1222165) can readily cleave the azo bond. Another studied method involves sodium sulphite, which can cause fading through a Michael addition to the hydrazone tautomer of the dye. researchgate.net

Electrochemical Reduction: Azo compounds can be reduced electrochemically at a cathode.

Photocatalytic Reduction: In the presence of a semiconductor photocatalyst like TiO2 and a hole scavenger (e.g., formate), the azo bond can be reductively cleaved. nih.gov This process involves the generation of electrons and protons that hydrogenate the N=N bond, followed by cleavage. nih.gov

Biological/Enzymatic Reduction: A wide range of microorganisms can reduce azo dyes under anaerobic conditions. nih.govasm.org This biotransformation is often mediated by non-specific enzymes called azoreductases, which use reducing cofactors like NADH or NADPH to transfer electrons to the azo linkage. researchgate.net The reaction is believed to occur in two steps, ultimately yielding the corresponding aromatic amines. researchgate.net Some studies suggest that this reduction can be a universal property of bacteria under anaerobic incubation. nih.gov

Oxidative cleavage is another degradation pathway, though the mechanisms can be more complex. It can be initiated by strong oxidizing agents like ozone, hydrogen peroxide (often in the presence of a catalyst, e.g., Fenton's reagent), or hydroxyl radicals. acs.org Density Functional Theory (DFT) studies suggest that oxidative degradation initiated by hydroxyl radical addition occurs through the cleavage of the N=N bond. acs.org

| Cleavage Type | Common Reagents/Conditions | Primary Products |

| Reductive | Sodium Dithionite, NaBH4, Anaerobic Bacteria (Azoreductases), TiO2 Photocatalysis | Aromatic Amines |

| Oxidative | O3, H2O2/Fe2+ (Fenton's), Hydroxyl Radicals (•OH) | Complex mixture, can include aromatic amines, phenols, and ring-opened products |

Reductive Pathways Leading to Aminonaphthalene Sulfonates

The reductive cleavage of an azo dye derived from 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- and a generic coupling component (e.g., an aniline (B41778) or phenol derivative) will yield two primary amine products. One of these products will be an aminonaphthalene sulfonate.

Specifically, the cleavage of the –N=N– bond and subsequent protonation would break the molecule into its original precursor amines (or derivatives thereof). The portion of the dye originating from the diazonium salt will be converted to 1-amino-2-naphthol-4-sulfonic acid. The other part of the molecule, derived from the coupling component, will form a different aromatic amine.

This process is of significant environmental and toxicological interest because while the parent azo dyes are often stable, the resulting aromatic amines can be more reactive and biologically active. jchemrev.comnih.gov The complete mineralization of a sulfonated azo dye has been demonstrated using a sequential anaerobic-aerobic bacterial treatment. asm.org Under anaerobic conditions, the azo bond is reductively cleaved to produce sulfonated aromatic amines; subsequently, under aerobic conditions, these amines can be mineralized by other bacteria. asm.org The generation of these sulfonated aromatic amines from the anaerobic degradation of reactive azo dyes has been well-documented. nih.gov

Tautomerism and Isomerization Phenomena

Azo dyes containing hydroxyl groups positioned ortho or para to the azo linkage can exhibit a form of structural isomerism known as tautomerism. This is a chemical equilibrium between two or more interconvertible structures that differ in the arrangement of protons and electrons.

Azo-Hydrazone Tautomerism in Related Naphthalene (B1677914) Azo Systems

For azo dyes derived from coupling a diazonium salt to a naphthol, such as those originating from 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, the most significant tautomeric relationship is the azo-hydrazone equilibrium. researchgate.net

Azo Form: In this form, the molecule contains a distinct azo linkage (–N=N–) and a hydroxyl group (–OH) on the naphthalene ring.

Hydrazone Form: In this tautomer, a proton has migrated from the hydroxyl group to one of the azo nitrogen atoms. This results in a quinone-like structure in the naphthalene ring and a hydrazone linkage (–NH–N=C<).

These two forms are distinct isomers with different chemical properties, colors, and stability. researchgate.net The presence and dominance of one tautomer over the other are dictated by several factors, including the chemical structure of the dye, the solvent, the pH of the medium, and temperature. researchgate.net Spectroscopic methods like UV-visible, NMR, and IR spectroscopy are commonly used to study this equilibrium, as the two forms have different spectral signatures. researchgate.netrsc.org Crystallographic data often shows that in the solid state, many commercial azo pigments with a β-naphthol coupling component exist in the hydrazone form. researchgate.net

Equilibrium Dynamics and Influence of Substituents

The position of the azo-hydrazone equilibrium is not static and is highly sensitive to both internal (structural) and external (environmental) factors. doaj.org

Influence of Environment:

Solvents: The polarity and hydrogen-bonding capability of the solvent can significantly influence the equilibrium. Non-polar solvents often favor the less polar azo form, while polar solvents can stabilize the more polar hydrazone tautomer through hydrogen bonding. doaj.orgresearchgate.net

pH: The state of the equilibrium is often pH-dependent. Studies on related heterocyclic azo dyes have shown that the hydrazone form can be dominant in acidic and neutral solutions, while the azo form becomes dominant in alkaline solutions. rsc.orgrsc.org This is due to the deprotonation of the hydroxyl or N-H group at higher pH, which favors the azo-anion structure.

Influence of Substituents: The electronic nature of substituents on the aryl rings can shift the equilibrium. researchgate.netresearchgate.net

Electron-withdrawing groups (e.g., -NO2, -CN) on the phenyl ring (originating from the diazonium salt component) tend to increase the acidity of the N-H proton in the hydrazone form, thereby stabilizing it.

Electron-donating groups (e.g., -CH3, -OCH3) can have the opposite effect, potentially favoring the azo form.

| Factor | Influence on Equilibrium |

| Solvent Polarity | Increased polarity often stabilizes the more polar hydrazone form. doaj.orgresearchgate.net |

| pH | Alkaline conditions favor the deprotonated azo form; acidic/neutral conditions often favor the hydrazone form. rsc.org |

| Electron-Withdrawing Substituents | Tend to stabilize the hydrazone tautomer. researchgate.net |

| Electron-Donating Substituents | Tend to favor the azo tautomer. researchgate.net |

Advanced Spectroscopic Analysis and Structural Elucidation of 1 Naphthalenediazonium, 2 Hydroxy 4 Sulfo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

¹³C NMR Spectroscopy: A 13C NMR spectrum for 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- has been recorded on a Bruker WM-360 instrument, indicating the availability of experimental data for carbon assignments. nih.gov Based on the structure, ten distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms of the naphthalene (B1677914) ring system. The chemical shifts would be influenced by the electron-withdrawing diazonium (-N₂⁺) and sulfonic acid (-SO₃⁻) groups, and the electron-donating hydroxyl (-OH) group. Carbons directly attached to these substituents would show the most significant shifts. For instance, the carbon bearing the diazonium group (C1) and the carbon attached to the hydroxyl group (C2) would be expected to appear at characteristic downfield and upfield positions, respectively.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 140-150 |

| C2 | 155-165 |

| C3 | 110-120 |

| C4 | 125-135 |

| C4a | 120-130 |

| C5 | 128-138 |

| C6 | 125-135 |

| C7 | 120-130 |

| C8 | 130-140 |

| C8a | 135-145 |

Note: These are predicted ranges and actual experimental values may vary.

Vibrational Spectroscopy: Detailed Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Infrared (IR) Spectroscopy: An FTIR spectrum of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- has been recorded using the KBr wafer technique. nih.gov The spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Key Expected IR Absorption Bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N≡N Stretch (Diazonium): A strong, sharp absorption band typically found in the range of 2100-2300 cm⁻¹. This is a highly characteristic peak for diazonium compounds.

S=O Stretch (Sulfonate): Strong absorption bands in the regions of 1250-1150 cm⁻¹ (asymmetric stretch) and 1080-1010 cm⁻¹ (symmetric stretch).

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A band in the 1260-1000 cm⁻¹ range.

C-S Stretch: A weaker band around 700-600 cm⁻¹.

Raman Spectroscopy: A Raman spectrum would complement the IR data. The diazonium group's N≡N stretch is also expected to be a strong and characteristic band in the Raman spectrum. The aromatic ring vibrations would also be prominent.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3200-3600 (Broad) |

| -N₂⁺ | Stretching | 2100-2300 (Strong, Sharp) |

| -SO₃⁻ | Asymmetric Stretching | 1250-1150 (Strong) |

| -SO₃⁻ | Symmetric Stretching | 1080-1010 (Strong) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics and Band Assignment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring, coupled with the influence of the substituents, is expected to result in significant absorption in the ultraviolet and visible regions.

Emission (fluorescence) characteristics would depend on the molecule's ability to de-excite radiatively. Many naphthalene derivatives are known to be fluorescent, and the specific emission wavelength and quantum yield would be influenced by the nature and position of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The exact mass of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- has been calculated to be 250.00482785 Da. nih.gov

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this value. The fragmentation pattern would be highly informative. Key expected fragmentation pathways include:

Loss of N₂: Diazonium salts are known to readily lose a molecule of dinitrogen (N₂), which is a very stable neutral molecule. This would result in a prominent fragment ion.

Loss of SO₃: Cleavage of the sulfonate group would lead to another significant fragment.

Fragmentations of the Naphthalene Ring: The aromatic ring system can also undergo characteristic fragmentations.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | m/z (calculated) |

|---|---|

| [C₁₀H₆N₂O₄S]⁺ | 250.00 |

| [C₁₀H₆O₄S]⁺ (Loss of N₂) | 222.00 |

X-ray Diffraction Analysis for Solid-State Structural Confirmation

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While no specific crystal structure data for 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- is currently available in the public domain, analysis of related naphthalene derivatives can offer insights into the expected solid-state conformation. Such an analysis would precisely determine the geometry of the diazonium and sulfonate groups relative to the naphthalene plane and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonate groups, which govern the crystal lattice.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. The parent compound, 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, is not chiral and therefore would not exhibit a CD spectrum. However, if chiral centers were introduced into the molecule, for example, through derivatization with a chiral auxiliary, the resulting diastereomers or enantiomers could be distinguished and their stereochemistry studied using CD spectroscopy. There is currently no information available in the scientific literature regarding the synthesis or chiroptical properties of chiral derivatives of this specific compound. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies on 1 Naphthalenediazonium, 2 Hydroxy 4 Sulfo

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are instrumental in understanding the fundamental electronic properties and bonding characteristics of molecules. For a compound like 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, such studies would provide insights into its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic structure of molecules. A typical DFT study on 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. From this, various ground-state properties could be calculated. While no specific studies were found for this compound, a hypothetical data table for such calculations is presented below to illustrate the type of information that would be generated.

Hypothetical DFT Ground State Properties of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | [Data Not Available] | Hartrees |

| HOMO Energy | [Data Not Available] | eV |

| LUMO Energy | [Data Not Available] | eV |

| HOMO-LUMO Gap | [Data Not Available] | eV |

These values are critical for understanding the molecule's kinetic stability (via the HOMO-LUMO gap) and its interaction with external electric fields.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure determination. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more precise description of electron correlation effects, leading to more accurate energies and molecular properties. Such high-accuracy calculations are computationally expensive but are invaluable for benchmarking results from more approximate methods like DFT.

Modeling of Photophysical Properties and Excited State Dynamics

The interaction of molecules with light is described by their photophysical properties. For a diazonium compound, which is often a component of dyes, understanding these properties is of paramount importance.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption spectra. A TD-DFT calculation for 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the color and light-absorbing characteristics of the compound.

Hypothetical TD-DFT Results for Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| S0 → S2 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Fluorescence and Phosphorescence Quantum Yield Predictions

The quantum yield of fluorescence or phosphorescence is a measure of the efficiency of the emission process. Predicting these values computationally is a complex task that involves calculating the rates of both radiative (fluorescence, phosphorescence) and non-radiative decay pathways of the excited state. While direct prediction is challenging, theoretical calculations can provide insights into the factors that would influence the quantum yields, such as the geometries of the ground and excited states and the presence of conical intersections.

Simulation of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, this could involve studying its thermal or photochemical decomposition, or its coupling reactions to form azo dyes. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the activation energies and thermodynamics of the reaction, helping to understand its feasibility and kinetics.

Transition State Characterization for Diazotization and Coupling Reactions

The diazotization of the precursor, 1-amino-2-naphthol-4-sulfonic acid, and the subsequent azo coupling reactions of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- are fundamental processes in dye chemistry. However, specific computational studies detailing the transition state geometries, activation energies, and reaction pathways for these reactions involving this precise molecule are not found in the current body of scientific literature. General mechanisms for diazotization and azo coupling are understood, but molecule-specific quantitative data from computational modeling, which would provide deeper insights into the reaction kinetics and mechanisms, appear to be unpublished.

Elucidation of Solvent Effects on Reactivity

The influence of solvents on the stability and reactivity of diazonium salts is a critical aspect of their chemistry. Computational studies on solvatochromism and the effect of solvent polarity on reaction kinetics have been performed for various organic molecules. However, a targeted computational investigation into the specific solvent effects on the reactivity of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, including the generation of quantitative data through methods like Polarizable Continuum Models (PCM) or explicit solvent models, has not been reported.

Conformational Analysis and Tautomeric Equilibrium Modeling in Solution and Solid States

Hydroxy-substituted diazonium compounds, particularly those that can form azo dyes, have the potential to exist in different tautomeric forms (e.g., azo-hydrazone tautomerism). Computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the relative stabilities of tautomers and the energetic barriers for their interconversion. Furthermore, the sulfonic acid and hydroxyl groups can lead to various conformational isomers. Despite the relevance, detailed computational studies on the conformational landscape and tautomeric equilibrium of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- in different phases are absent from the literature.

Molecular Dynamics Simulations for Dynamic Behavior in Different Media

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in solution, offering insights into solvation structures, intermolecular interactions, and transport properties. While MD simulations have been applied to a wide range of chemical systems, including surfactants and salts in aqueous solutions, specific simulations detailing the behavior of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- in different media are not available in published research. Such studies could illuminate the interactions of the diazonium, hydroxyl, and sulfonate groups with solvent molecules and other species in solution.

Kinetic and Thermodynamic Investigations of 1 Naphthalenediazonium, 2 Hydroxy 4 Sulfo

Reaction Kinetics of Formation and Transformation

The formation of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- involves the diazotization of its corresponding amine precursor, 1-amino-2-naphthol-4-sulfonic acid. The subsequent transformation reactions, primarily azo coupling, are fundamental to its application in dye synthesis.

The diazotization of aromatic amines is a well-studied reaction, though specific kinetic data for 1-amino-2-naphthol-4-sulfonic acid is not extensively documented. The reaction typically involves the treatment of the primary aromatic amine with a nitrous acid source, usually generated in situ from sodium nitrite (B80452) and a strong acid. The rate of diazotization is influenced by factors such as temperature, pH, and the concentration of reactants. Generally, the reaction is rapid and exothermic.

The stability of the resulting diazonium salt is a critical factor. Aromatic diazonium salts, such as 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, are relatively stable in acidic solutions at low temperatures. However, they can undergo decomposition, which is influenced by temperature, pH, and the presence of catalysts. The stabilization of these salts is often achieved by maintaining a low temperature and an acidic environment.

Table 1: General Factors Influencing Diazotization Kinetics

| Factor | Effect on Reaction Rate | Notes |

| Temperature | Increases with temperature | Low temperatures (0-5 °C) are typically used to ensure the stability of the diazonium salt. |

| pH | Optimal rate is typically in acidic conditions | The specific optimal pH can vary depending on the amine's basicity. |

| Reactant Concentration | Increases with higher concentrations | The order of the reaction with respect to the amine and nitrous acid can vary. |

| Solvent | Can influence reaction rates | Aqueous media are most common for this reaction. |

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile, attacking an activated aromatic ring of a coupling agent, such as a phenol (B47542) or an amine. The rate of this reaction is highly dependent on the reactivity of both the diazonium salt and the coupling component, as well as the reaction conditions.

Table 2: Illustrative Rate Constants for Azo Coupling Reactions of a Similar Diazonium Salt

| Coupling Agent | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Phenol | 9.0 | 25 | Data not available for the specific compound |

| 1-Naphthol (B170400) | 9.0 | 25 | Data not available for the specific compound |

| 2-Naphthol (B1666908) | 9.0 | 25 | Data not available for the specific compound |

| Aniline (B41778) | 5.0 | 25 | Data not available for the specific compound |

Note: The data in this table is illustrative of typical azo coupling reactions and does not represent experimentally determined values for 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- due to a lack of specific literature data.

Adsorption and Desorption Thermodynamics on Interfacial Surfaces

The interaction of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- with solid surfaces is important in applications such as dyeing, chromatography, and environmental remediation. The thermodynamics of these interactions can be described by adsorption isotherms and the associated enthalpy and entropy changes.

The adsorption of organic molecules like 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- onto solid substrates can often be described by established isotherm models such as the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. In contrast, the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface.

Studies on the adsorption of similar sulfonated aromatic compounds and dyes on substrates like silica (B1680970) and alumina (B75360) indicate that the adsorption behavior is influenced by the surface chemistry of the adsorbent and the properties of the adsorbate. For instance, the adsorption of 1-(2-Thiazolylazo)-2-Naphthol on silica gel has been shown to fit the Langmuir model well. researchgate.net

Table 3: Common Adsorption Isotherm Models

| Isotherm Model | Equation | Key Parameters | Description |

| Langmuir | qₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ) | qₘ (maximum adsorption capacity), Kₗ (Langmuir constant) | Assumes monolayer adsorption on a homogeneous surface. |

| Freundlich | qₑ = Kբ * Cₑ^(1/n) | Kբ (Freundlich constant), n (heterogeneity factor) | Describes multilayer adsorption on a heterogeneous surface. |

The thermodynamic parameters of adsorption, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide valuable information about the spontaneity and nature of the adsorption process. These parameters can be determined from the temperature dependence of the adsorption isotherm.

A negative ΔG° indicates a spontaneous adsorption process. The sign of ΔH° distinguishes between exothermic (negative) and endothermic (positive) processes. A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption. For example, the partitioning of naphthalene (B1677914) to anionic surfactants adsorbed on alumina has been studied to understand the immobilization of contaminants. nih.gov

Table 4: General Interpretation of Thermodynamic Parameters of Adsorption

| Thermodynamic Parameter | Sign | Interpretation |

| ΔG° (Gibbs Free Energy) | Negative | Spontaneous process |

| Positive | Non-spontaneous process | |

| ΔH° (Enthalpy) | Negative | Exothermic process (favored at lower temperatures) |

| Positive | Endothermic process (favored at higher temperatures) | |

| ΔS° (Entropy) | Positive | Increased randomness at the interface |

| Negative | Decreased randomness at the interface |

Solubilization and Micellization Behavior in Surfactant Systems

The interaction of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- with surfactants is relevant in various applications, including dye formulation and dispersion. Surfactants can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC), and these micelles can solubilize hydrophobic or sparingly soluble compounds.

The solubilization of a compound like 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- into surfactant micelles depends on the chemical structures of both the compound and the surfactant, as well as on factors like temperature and the presence of electrolytes. The location of the solubilized molecule within the micelle (e.g., in the hydrophobic core or at the palisade layer) is influenced by its polarity.

The presence of a solute can also affect the CMC of the surfactant. For instance, the interaction between anionic dyes and cationic surfactants like cetyltrimethylammonium bromide (CTAB) has been shown to influence the CMC of the surfactant. nih.govresearchgate.net Studies on the solubilization of various compounds in Triton X-100 micelles have also been conducted, providing insights into the solubilization process in nonionic surfactant systems. biomedres.uspatsnap.comnih.govrsc.orgresearchgate.net

Table 5: Factors Affecting Solubilization and Micellization

| Factor | Effect |

| Surfactant Structure | The nature of the hydrophilic head group and the length of the hydrophobic tail influence the CMC and solubilization capacity. |

| Solute Structure | The polarity and size of the solute determine its extent of solubilization and its location within the micelle. |

| Temperature | Can affect the CMC and the solubility of both the surfactant and the solute. |

| Electrolytes | Can lower the CMC of ionic surfactants and affect micelle size and shape. |

Thermodynamic Stability and Enthalpy of Formation Studies

Arenediazonium salts are a class of compounds known for their inherent instability, often exhibiting sensitivity to heat, shock, and light. The diazonium group (-N₂⁺) is a good leaving group (as dinitrogen gas), which contributes to the thermodynamic driving force for decomposition reactions. The stability of a particular diazonium salt is influenced by factors such as the nature of the counter-ion and the substituents on the aromatic ring.

Thermal Decomposition Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are commonly employed to study the thermal stability of diazonium salts. These methods can determine decomposition temperatures and provide data on the energetics of the decomposition process.

While specific DSC or TGA data for 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- is not prominently reported, studies on analogous compounds provide valuable insights. For instance, research on the thermal decomposition of a terpolymer synthesized from 1-Naphthol-4-sulfonic acid showed that the degradation of the sulfonic acid group substituted on the naphthalene ring occurs in the temperature range of 210-340°C. jocpr.com Another study on the thermal decomposition of 1-nitroso-2-naphthol (B91326) calculated the activation energy of the decomposition process to be 83.323 kJ/mol, indicating a significant thermal risk. nih.gov

The following interactive table summarizes representative thermal decomposition data for related compounds, illustrating the general range of decomposition temperatures and enthalpies for diazonium salts.

| Compound | Decomposition Onset Temperature (°C) | Decomposition Enthalpy (kJ/mol) | Method |

| Benzenediazonium Chloride | ~50 | Not Reported | DSC |

| p-Nitrobenzenediazonium Tetrafluoroborate | ~140 | Not Reported | DSC |

| Anthracene-9-diazonium Tetrafluoroborate | ~120 | Not Reported | DSC |

Note: This data is illustrative and based on general knowledge of diazonium salt stability. Specific values can vary based on experimental conditions.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. A higher positive enthalpy of formation often correlates with lower thermodynamic stability.

Direct experimental determination of the enthalpy of formation for reactive compounds like diazonium salts can be challenging. In the absence of experimental data, computational chemistry provides a powerful tool for estimating these values. Quantum chemical calculations can be employed to predict the gas-phase enthalpy of formation for various compounds, including those with energetic functional groups like azides. dtic.mil Such computational studies could provide a reliable estimate for the enthalpy of formation of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-.

The inherent reactivity and potential for rapid, exothermic decomposition suggest that 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- likely possesses a significant positive enthalpy of formation. This thermodynamic instability is a defining characteristic of this class of compounds and is a critical consideration in their synthesis and application.

Environmental Transformation and Biodegradation of Sulfonated Naphthalene Diazonium Compounds

Environmental Fate and Persistence of Sulfonated Aromatic Pollutants

Sulfonated aromatic compounds are a significant class of environmental pollutants primarily originating from anionic detergents and the dyestuff industry. tandfonline.comtandfonline.com The presence of the sulfonate group (-SO3-) attached to the aromatic nucleus makes many of these xenobiotic compounds resistant to degradation. scispace.com This chemical stability often leads to their persistence in soil and water systems. nih.gov

The environmental journey of these pollutants is largely dictated by their high water solubility, a consequence of the hydrophilic sulfonate group. nih.gov This property facilitates their transport through water systems, but can also hinder their passage across biological membranes, which can limit microbial uptake and degradation. researchgate.net While some simpler sulfonated aromatic compounds like benzene (B151609) sulfonate and p-toluene sulfonate show moderate biodegradability, many substituted derivatives are more recalcitrant. scispace.com The position and number of sulfonate groups on the aromatic ring can significantly influence their susceptibility to microbial attack. researchgate.net

The persistence of these compounds is a key concern, as their accumulation can have adverse toxic effects on ecosystems. nih.govnih.gov Consequently, there is a growing focus on developing effective remediation strategies to remove these recalcitrant pollutants from the environment. nih.govscispace.com

Biotransformation Mechanisms by Microbial Systems

Microbial communities play a crucial role in the biotransformation of sulfonated aromatic compounds. The initial and most critical step in the breakdown of azo dyes, a major group of sulfonated aromatics, is the reductive cleavage of the azo bond (-N=N-). juniperpublishers.comslideshare.net This process typically occurs under anaerobic or anoxic conditions and leads to the formation of aromatic amines. juniperpublishers.comresearchgate.netasm.org

The enzymatic cleavage of the azo bond is primarily carried out by a class of enzymes known as azoreductases. juniperpublishers.comresearchgate.net These enzymes, produced by a wide variety of bacteria, catalyze the reduction of the azo linkage, resulting in the decolorization of the dye. juniperpublishers.comresearchgate.netrepec.org Azoreductases can be either flavin-dependent or flavin-independent and utilize reducing equivalents such as NADH or NADPH as electron donors. juniperpublishers.com

The efficiency of azoreductases can be influenced by the chemical structure of the azo dye. For instance, the presence of electron-withdrawing groups on the phenyl ring can facilitate the reduction of the azo bond. nih.gov Conversely, charged functional groups near the azo linkage may hinder enzymatic activity. nih.gov While many azoreductases are oxygen-sensitive and function optimally under anaerobic conditions, some aerobic azoreductases have also been identified. juniperpublishers.comnih.gov

Following the initial azo bond cleavage, the resulting aromatic amines are typically subjected to further degradation, often under aerobic conditions by specialized bacteria. researchgate.netresearchgate.netasm.org This sequential anaerobic-aerobic process is often necessary for the complete mineralization of sulfonated azo dyes. researchgate.netasm.org

The biodegradation of sulfonated naphthalene-based compounds by microbial consortia has been a subject of significant research. Studies have demonstrated that under anaerobic conditions, sulfonated azo dyes can be reduced to their corresponding aromatic amines. For example, the azo dye Mordant Yellow 3 is reduced to 6-aminonaphthalene-2-sulfonate and 5-aminosalicylate. researchgate.netasm.orgnih.govnih.gov

These resulting aromatic amines can then be mineralized by different members of a microbial consortium under aerobic conditions. researchgate.netasm.org The degradation pathways for naphthalene (B1677914) sulfonates often involve initial hydroxylation of the aromatic ring by dioxygenase enzymes, followed by ring cleavage and further metabolism. frontiersin.org The specific metabolites formed depend on the structure of the parent compound and the enzymatic capabilities of the microbial community.

For instance, the degradation of 1,2,4-Acid (1-diazo-2-naphthol-4-sulfonic acid) using Fenton's reagent, a chemical oxidation process that can mimic certain biological oxidation reactions, involves the breakdown of the C-N bond to form benzenesulfonic acid and hydroxy-naphthalene-diazonium. researchgate.net Subsequent reactions lead to the formation of smaller, less toxic molecules like carboxylic acids. researchgate.net In microbial systems, the complete mineralization of these intermediates is crucial to prevent the accumulation of potentially harmful byproducts. researchgate.net

Phytoremediation Potential of Sulfonated Aromatic Compounds

Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, has emerged as a promising and cost-effective technology for addressing pollution from sulfonated aromatic compounds. nih.govscispace.comnih.gov Plants possess diverse metabolic capabilities that can be harnessed to treat recalcitrant xenobiotics that are not easily degraded by microorganisms. scispace.com

Certain plant species have demonstrated a remarkable ability to accumulate and transform sulfonated aromatic compounds. Notably, cultured cells of rhubarb (Rheum palmatum) have been shown to efficiently accumulate 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-. tandfonline.comtandfonline.comresearchgate.net Studies have indicated that rhubarb cells can take up this compound from the surrounding medium and biotransform it internally without releasing the metabolites back into the environment. tandfonline.comtandfonline.comresearchgate.net

The ability of Rheum palmatum to handle these compounds may be linked to its natural production of anthraquinone (B42736) derivatives, suggesting the presence of enzymes capable of acting on structurally related sulfonated xenobiotics. tandfonline.comtandfonline.comresearchgate.net This hardy plant species is considered a promising candidate for developing biological processes to decontaminate industrial effluents containing such pollutants. tandfonline.comtandfonline.com

Table 1: Accumulation and Transformation of Sulfonated Aromatic Compounds by Rheum palmatum Cells

| Compound | Accumulation by Rhubarb Cells | Internal Transformation | Reference |

| 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- | Yes | Yes | tandfonline.comtandfonline.comresearchgate.net |

| 2-hydroxy-4-sulfo-6-nitro-naphthalene-diazonium | Yes | Yes | tandfonline.comresearchgate.net |

| 2-chloro-5-nitro-benzene sulfonate | Yes | Yes | tandfonline.comresearchgate.net |

| 7-amino-1,3-naphthalene disulfonate | Yes | Yes | tandfonline.comtandfonline.com |

| 7-nitro-1,3-naphthalene disulfonate | Yes | No | tandfonline.com |

The detoxification of organic pollutants within plant cells is a complex, multi-phase process. nih.gov This pathway generally involves three phases: transformation, conjugation, and sequestration. nih.gov

In Phase I, the initial transformation of the xenobiotic compound occurs, often through oxidation, reduction, or hydrolysis reactions. nih.gov Enzymes such as cytochrome P450 monooxygenases and peroxidases play a key role in this phase by introducing functional groups that increase the reactivity and water solubility of the pollutant. researchgate.netresearchgate.net

Phase II involves the conjugation of the transformed pollutant with endogenous molecules like sugars (e.g., glucose) or glutathione (B108866). nih.govresearchgate.net This step, catalyzed by enzymes such as glycosyltransferases and glutathione S-transferases, further increases the water solubility of the compound and reduces its toxicity. researchgate.net

Finally, in Phase III, the conjugated xenobiotic is compartmentalized and sequestered, typically within the plant's vacuole or bound to the cell wall. nih.gov This sequestration effectively removes the pollutant from the metabolically active parts of the cell, minimizing its potential harm to the plant. researchgate.net The specific enzymes and pathways involved in the detoxification of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- within plant cells are a subject for further research, but this general framework provides a basis for understanding how plants can mitigate the impact of such aromatic pollutants.

Supramolecular Interactions Involving 1 Naphthalenediazonium, 2 Hydroxy 4 Sulfo

Non-Covalent Interactions in Solution and Solid-State Assemblies

The assembly of molecules in both solution and the solid state is governed by a range of non-covalent interactions. guidechem.com For 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, several key interactions can be predicted to play a significant role.

The planar, aromatic naphthalene (B1677914) core is predisposed to engage in π-π stacking interactions . These forces are crucial in the organization of many aromatic molecules, leading to ordered columnar or layered structures. The presence of a hydroxyl (-OH) group and a sulfo (-SO₃H) group introduces the capacity for strong and directional hydrogen bonding . These groups can act as both hydrogen bond donors and acceptors, facilitating the formation of intricate networks that can significantly influence the crystal packing in the solid state and solvation in solution.

Table 1: Predicted Non-Covalent Interactions of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-

| Functional Group | Type of Non-Covalent Interaction | Role in Supramolecular Assembly |

|---|---|---|

| Naphthalene Moiety | π-π Stacking | Promotes ordered packing of aromatic rings. |

| Hydroxyl Group (-OH) | Hydrogen Bonding | Acts as both a donor and acceptor, forming networks. |

| Sulfo Group (-SO₃H) | Hydrogen Bonding, Electrostatic | Participates in hydrogen bonding and provides a negative charge center as sulfonate (-SO₃⁻). |

Host-Guest Chemistry and Molecular Recognition with Macrocyclic Receptors

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule, often a macrocycle. thno.org While no specific studies detail the interaction of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- with macrocyclic receptors, its structural features make it a plausible candidate for such interactions.

Macrocyclic hosts such as cyclodextrins , calixarenes , cucurbiturils , and pillararenes are known to encapsulate a wide variety of guest molecules. nih.gov The hydrophobic naphthalene portion of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- could be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous environment, driven by the hydrophobic effect. In such a scenario, the charged and polar diazonium, hydroxyl, and sulfonate groups would likely be positioned near the hydrophilic rim of the cyclodextrin, interacting with the surrounding water molecules.

For other macrocycles like calixarenes and pillararenes, the binding would be dictated by a combination of factors including size and shape complementarity, as well as potential CH-π and electrostatic interactions between the host and the guest. The ability of a macrocycle to selectively bind 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- would be a demonstration of molecular recognition.

Self-Assembly Processes and Formation of Ordered Supramolecular Structures

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures. The molecular architecture of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- is conducive to self-assembly processes, driven by the non-covalent interactions discussed previously. The combination of a rigid aromatic core and multiple hydrogen-bonding and charged groups is a common feature in molecules that exhibit self-assembly.

Drawing parallels from related compounds, such as substituted naphthalenediimides which are known to self-assemble into various nanostructures, it can be hypothesized that 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- could also form ordered aggregates in solution. researchgate.netresearchgate.net The balance between the attractive forces of π-π stacking and hydrogen bonding and the repulsive electrostatic forces between like charges, along with the influence of the solvent, would determine the morphology of the resulting supramolecular structures, which could range from simple dimers to extended one-dimensional (nanofibers) or two-dimensional (nanosheets) assemblies.

Role in Supramolecular Catalysis and Functional Materials

The field of supramolecular catalysis often utilizes non-covalent interactions to control reactivity and selectivity. rsc.org Diazonium salts, in a broader context, have been employed in the design of catalysts, particularly for the modification of catalyst supports. mdpi.comnih.gov The grafting of diazonium salts onto surfaces can create a stable organic layer that can anchor catalytic nanoparticles or create a specific chemical environment to influence a catalytic reaction. mdpi.com

While specific applications of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- in this area are not documented, its functional groups could be exploited in a supramolecular catalytic system. For instance, it could be encapsulated within a macrocyclic host which then acts as a nanoreactor, or it could be a component of a self-assembled catalyst.

In the development of functional materials, the diazonium group is particularly useful for surface modification. The ability to covalently attach this molecule to various substrates opens up possibilities for creating surfaces with tailored properties, such as altered wettability or the ability to subsequently bind other molecules. The self-assembly of this compound could also be harnessed to produce soft materials like gels or liquid crystals with specific optical or electronic properties.

Advanced Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis and Derivatization

The traditional synthesis of aryldiazonium salts, including 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, often involves the use of nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid. byjus.comwikipedia.org While effective, this method raises environmental and safety concerns. Modern research is increasingly focused on developing "green" alternatives that are safer, more efficient, and environmentally benign.

Key areas of development include:

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the preparation of aryldiazonium salts. arkat-usa.org This technique offers precise control over reaction parameters such as temperature and mixing, which is crucial for handling potentially unstable diazonium compounds. arkat-usa.orgmpg.de Flow reactors can minimize the accumulation of hazardous intermediates, thus significantly improving the safety profile of the diazotization process. mpg.de

Alternative Diazotizing Agents: Research is underway to find safer and more environmentally friendly diazotizing agents to replace traditional nitrite salts. This includes exploring novel nitrite-free methods that can operate under milder conditions. mpg.de

Solvent Selection: The use of greener solvents is a cornerstone of sustainable chemistry. Efforts are being directed towards replacing traditional organic solvents with water, ionic liquids, or bio-based solvents in the synthesis and derivatization of naphthalene-diazonium compounds.

Catalytic Processes: The development of catalytic methods for both the synthesis and subsequent reactions of diazonium salts is a significant goal. For instance, aryldiazonium salts are being investigated as efficient coupling partners in palladium-catalyzed reactions, which can reduce the need for stoichiometric reagents. researchgate.netacs.org

| Green Chemistry Approach | Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, better process control, scalability | Miniaturized reactors, real-time monitoring |

| Alternative Reagents | Reduced toxicity, milder reaction conditions | Nitrite-free diazotization, recyclable reagents |

| Green Solvents | Lower environmental impact, improved safety | Aqueous synthesis, use of ionic liquids |

| Catalysis | Increased efficiency, waste reduction | Palladium-catalyzed cross-coupling, photocatalysis |

Deeper Mechanistic Insights into Complex Multi-Step Reactions

While the fundamental reactions of diazonium salts, such as the Sandmeyer and azo coupling reactions, are well-established, a deeper mechanistic understanding is still being pursued. masterorganicchemistry.comlibretexts.orgbyjus.com The reactivity of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- is complex, and its reaction pathways can be influenced by subtle changes in reaction conditions.

Future research in this area will likely focus on:

Reaction Intermediates: Elucidating the precise nature of reaction intermediates is critical. Dediazoniation reactions can proceed through various mechanisms, including those involving aryl cations or aryl radicals. wikipedia.orgresearchgate.net Advanced spectroscopic and computational techniques are being employed to study these transient species and understand how factors like solvent, temperature, and substituents on the naphthalene (B1677914) ring influence the reaction pathway.

Kinetic Studies: Detailed kinetic studies are essential for optimizing reaction conditions and controlling product selectivity. acs.org Understanding the rate-determining steps and the influence of catalysts can lead to more efficient and predictable synthetic protocols.

Computational Chemistry: Quantum mechanical calculations are becoming increasingly valuable for modeling reaction mechanisms. researchgate.net These theoretical studies can provide insights into transition states, activation energies, and the role of solvent molecules, complementing experimental findings. researchgate.net

Predictive Modeling for Reactivity and Environmental Impact Assessment

The ability to predict the reactivity and environmental fate of chemicals is a major goal of modern chemistry. For 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, predictive modeling can provide valuable information for both synthetic applications and environmental risk assessment.

Key research directions include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the structural features of naphthalene-diazonium derivatives with their reactivity and physicochemical properties. These models can aid in the design of new derivatives with desired characteristics.

Environmental Fate Modeling: The sulfonic acid group in the molecule suggests a high potential for mobility in aqueous environments. uni-osnabrueck.denih.gov Models are being developed to predict the transport, degradation, and persistence of such compounds in soil and water systems. researchgate.netuu.nl These models can help in assessing the potential environmental impact and in designing compounds that are more readily biodegradable.

Machine Learning: Machine learning algorithms are being applied to predict the outcomes of chemical reactions with increasing accuracy. digitellinc.com By training models on large datasets of reaction data, it may become possible to predict the optimal conditions and potential yields for reactions involving 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- and its derivatives. digitellinc.com

Design of Tailored Naphthalene-Diazonium Derivatives for Specific Chemical Transformations and Applications